4-Heptanoylmorpholine

Description

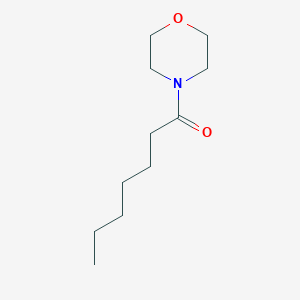

Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-ylheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-3-4-5-6-11(13)12-7-9-14-10-8-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYHDMRTVQGFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171682 | |

| Record name | Morpholine, 4-heptanoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18494-67-2 | |

| Record name | N-Heptanoylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018494672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC195018 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-heptanoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEPTANOYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F5CEZ7ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Advanced Structural Elucidation of 4 Heptanoylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy identifies the distinct chemical environments of protons within the molecule. The spectrum of 4-Heptanoylmorpholine is characterized by signals corresponding to the morpholine (B109124) ring and the heptanoyl acyl chain. The protons on the morpholine ring are split into two groups due to their proximity to either the nitrogen or oxygen atom. The heptanoyl chain displays a typical aliphatic pattern, with protons closer to the electron-withdrawing carbonyl group appearing further downfield. chemistrysteps.com

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2', H-6' (Morpholine, N-CH₂) | ~ 3.65 | t | ~ 4.8 | 4H |

| H-3', H-5' (Morpholine, O-CH₂) | ~ 3.45 | t | ~ 4.8 | 4H |

| H-2 (α-CH₂) | ~ 2.30 | t | ~ 7.5 | 2H |

| H-3 (β-CH₂) | ~ 1.65 | quint | ~ 7.5 | 2H |

| H-4, H-5, H-6 (-(CH₂)₃-) | ~ 1.30 | m | - | 6H |

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. udel.educhemistrysteps.com The spectrum of this compound would show nine distinct signals: one for the carbonyl carbon, four for the heptanoyl chain carbons (assuming some overlap for the central methylene (B1212753) groups), and two for the morpholine ring carbons (as the pairs of carbons adjacent to N and O are equivalent by symmetry). The carbonyl carbon is the most deshielded, appearing significantly downfield. oregonstate.edulibretexts.org

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~ 172.5 |

| C-2', C-6' (Morpholine, N-CH₂) | ~ 66.8 |

| C-3', C-5' (Morpholine, O-CH₂) | ~ 45.5 |

| C-2 (α-CH₂) | ~ 33.5 |

| C-3 (β-CH₂) | ~ 31.5 |

| C-4/C-5 (-CH₂-) | ~ 29.0 |

| C-6 (-CH₂-) | ~ 22.5 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling relationships. youtube.com For this compound, it would show a clear correlation pathway along the heptanoyl chain: the signal for the H-7 methyl protons would correlate with the H-6 methylene protons, which in turn would correlate with the H-5 protons, and so on up to the H-2 protons. It would also confirm the connectivity between the two distinct sets of protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.educolumbia.edu It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, the proton signal at ~2.30 ppm would show a cross-peak with the carbon signal at ~33.5 ppm, confirming their assignment as the α-CH₂ group (C-2, H-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons over two or three bonds. columbia.educolumbia.edu It is critical for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include a cross-peak between the α-protons of the heptanoyl chain (H-2) and the carbonyl carbon (C-1), and crucially, a cross-peak between the protons on the morpholine ring adjacent to the nitrogen (H-2', H-6') and the same carbonyl carbon (C-1). This latter correlation definitively confirms that the heptanoyl group is attached to the morpholine nitrogen via the amide bond.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the tertiary amide carbonyl (C=O) stretch. Other key absorptions would include the C-O-C stretching of the ether linkage in the morpholine ring and the various C-H stretching and bending vibrations of the aliphatic chain.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | sp³ C-H | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Tertiary Amide | 1630 - 1670 | Strong |

| C-N Stretch | Tertiary Amide | 1200 - 1300 | Medium |

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For this compound (molecular formula C₁₁H₂₁NO₂), the high-resolution mass spectrum would show a molecular ion (M⁺) peak corresponding to its exact mass.

The fragmentation pattern is highly predictable and provides structural confirmation. wikipedia.orglibretexts.org Upon ionization, the molecular ion becomes unstable and breaks apart in characteristic ways. The most prominent fragmentation pathway for an amide is α-cleavage on either side of the carbonyl group.

Cleavage A: Breakage of the bond between the carbonyl carbon and the heptanoyl chain would result in a stable morpholinocarbonyl cation.

Cleavage B: Breakage of the amide C-N bond would generate a heptanoyl acylium ion.

Further fragmentation along the alkyl chain would also produce a series of smaller ions differing by 14 amu (-CH₂-).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. youtube.com This technique is most informative for molecules containing conjugated π-systems.

This compound is a saturated aliphatic amide and lacks any extended system of conjugated double bonds. The only significant chromophore is the amide carbonyl group. Therefore, it is expected to exhibit a weak absorption in the ultraviolet region, corresponding to the n → π* (non-bonding to anti-bonding pi orbital) electronic transition of the carbonyl group. masterorganicchemistry.com This absorption maximum (λmax) would likely occur around 200-220 nm. No significant absorption is expected in the visible region of the spectrum, meaning the compound would be colorless.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Molecular Architecture

For this compound, a crystallographic study would yield crucial information on the geometry of the morpholine ring, which typically adopts a chair conformation. It would also reveal the conformation of the heptanoyl side chain and its orientation relative to the morpholine ring. The crystal packing, detailing how individual molecules of this compound arrange themselves in the crystal lattice, would also be elucidated, highlighting any significant intermolecular interactions such as hydrogen bonds or van der Waals forces.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

| Key Bond Lengths (Å) | Data Not Available |

| Key Bond Angles (°) | Data Not Available |

This table is representative of the data that would be obtained from an X-ray crystallographic analysis. Currently, no such data has been published for this compound.

Elucidation of Conformation and Dynamics through Advanced Techniques

Beyond the static picture provided by X-ray crystallography, advanced techniques are employed to understand the conformational flexibility and dynamic behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be invaluable in determining the solution-state conformation of this compound. These experiments can reveal through-space proximities between protons, providing insights into the folding of the heptanoyl chain and its spatial relationship with the morpholine ring. Furthermore, variable temperature NMR studies could provide information on the energy barriers between different conformational isomers.

Computational Chemistry: In conjunction with experimental methods, computational modeling, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, would offer a deeper understanding of the conformational landscape of this compound. DFT calculations can be used to predict the relative energies of different conformers and to simulate spectroscopic parameters for comparison with experimental data. MD simulations can model the dynamic behavior of the molecule over time, illustrating the flexibility of the heptanoyl chain and the potential for conformational changes of the morpholine ring.

Detailed Research Findings:

A thorough search of scientific literature and chemical databases did not yield specific studies employing these advanced techniques for the conformational and dynamic elucidation of this compound. Research in this area would be necessary to provide detailed findings on its solution-state behavior.

Reaction Mechanisms and Intrinsic Reactivity of 4 Heptanoylmorpholine

Nucleophilic Character of the Morpholine (B109124) Nitrogen and its Derivatives

The nitrogen atom in the morpholine ring is inherently nucleophilic, a characteristic that is central to the synthesis of 4-Heptanoylmorpholine itself. The most common synthetic route involves the nucleophilic acylation of morpholine with an activated heptanoyl derivative, such as heptanoyl chloride. In this reaction, the lone pair of electrons on the morpholine nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.

However, the nucleophilicity of the nitrogen in an N-acylmorpholine like this compound is significantly diminished compared to the parent morpholine. This reduction is attributed to the electron-withdrawing effect of the adjacent carbonyl group. The resonance delocalization of the nitrogen's lone pair into the carbonyl system gives the C-N bond partial double-bond character, making the lone pair less available for donation to external electrophiles. masterorganicchemistry.comfiveable.me

The nucleophilicity of morpholine is also influenced by the presence of the oxygen atom in the ring. This oxygen exerts an inductive electron-withdrawing effect, which makes morpholine less basic and less nucleophilic than its carbocyclic counterpart, piperidine. masterorganicchemistry.com

Table 1: Comparison of Basicity and Nucleophilicity of Selected Amines

| Amine | pKa of Conjugate Acid | Relative Nucleophilicity (in H₂O) | Key Structural Feature |

|---|---|---|---|

| Piperidine | 11.12 | 18.1 | Saturated heterocycle |

| Morpholine | 8.33 | 15.6 | Oxygen atom (inductive withdrawal) |

| This compound | N/A (significantly lower) | Very low | N-acyl group (resonance withdrawal) |

| Ethylamine | 10.75 | 17.1 | Acyclic primary amine |

| Acetamide | -0.5 | Very low | Amide resonance |

Data compiled from various sources discussing amine basicity and nucleophilicity. The nucleophilicity of morpholine is approximately 300 times lower than that of piperidine. masterorganicchemistry.com

Stability and Mechanistic Pathways of the Amide Bond in this compound

The amide bond in this compound is characterized by significant stability, a direct consequence of resonance stabilization. This resonance imparts a partial double-bond character (estimated at around 40%) to the C-N bond, which increases its strength and rotational barrier, and renders it relatively unreactive under standard conditions. fiveable.menih.govmdpi.com Cleavage of this robust bond typically requires harsh conditions or specific catalytic activation.

Mechanistic Pathways for Amide Bond Cleavage:

Hydrolysis: This can occur under either acidic or basic conditions, generally requiring elevated temperatures.

Base-Catalyzed Hydrolysis: Involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. For secondary amides like this compound, the subsequent step of C-N bond cleavage is often rate-determining or partially rate-determining. uregina.ca

Acid-Catalyzed Hydrolysis: Begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. scienceopen.com The proposed pathway may involve the formation of a tetrahedral intermediate, with the departure of the morpholine amine as the leaving group.

Reduction: The amide can be reduced to the corresponding amine, (4-heptyl)morpholine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation. The mechanism involves the initial formation of a metal-oxygen bond, followed by hydride attack. The carbonyl oxygen is ultimately eliminated, and a second hydride addition to the resulting iminium intermediate yields the amine. libretexts.org N-acylmorpholines are particularly good substrates for reduction to aldehydes under controlled conditions with reagents like LiAlH₄, as the morpholine oxygen is thought to stabilize the tetrahedral intermediate, preventing over-reduction. thieme-connect.de

Activated Cleavage: Modern synthetic methods allow for the cleavage of amide bonds under milder, metal-free conditions. One such strategy involves using a strong acid like triflic acid (TfOH) to protonate the carbonyl, inducing tautomerization that weakens the C-N bond's resonance, making it susceptible to cleavage. nih.gov

Table 2: Overview of Amide Bond Cleavage Mechanisms

| Mechanism | Conditions | Key Steps | Product(s) |

|---|---|---|---|

| Basic Hydrolysis | NaOH, H₂O, Heat | 1. Nucleophilic attack by OH⁻2. C-N bond cleavage (often rate-determining) | Heptanoate salt, Morpholine |

| Acidic Hydrolysis | H₃O⁺, Heat | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. C-N bond cleavage | Heptanoic acid, Morpholinium salt |

Electrophilic Transformations Involving the Heptanoyl Side Chain

The heptanoyl side chain of this compound offers two primary sites for electrophilic transformations: the carbonyl carbon and the α-carbon.

Reactions at the Carbonyl Carbon: The carbonyl carbon is inherently electrophilic and is the site of attack in the hydrolysis and reduction reactions discussed previously. Its reactivity is somewhat attenuated compared to aldehydes but can be enhanced by Lewis or Brønsted acid catalysis. mdpi.com

Reactions at the α-Carbon (Enolate Formation): The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate is a potent carbon nucleophile and can participate in a variety of C-C bond-forming reactions. The use of N-acylmorpholines as enolate precursors is well-established in organic synthesis. researchgate.net

Table 3: Potential Electrophilic Transformations via Enolate Intermediate

| Reaction Type | Reagent | Product Type |

|---|---|---|

| α-Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkylated N-acylmorpholine |

| α-Halogenation | Electrophilic halogen source (e.g., NBS, I₂) | α-Halo N-acylmorpholine |

| Aldol Addition | Aldehyde or Ketone (e.g., Benzaldehyde) | β-Hydroxy N-acylmorpholine |

Regioselectivity and Stereoselectivity in Chemical Transformations of N-Acylmorpholines

Regioselectivity refers to the preference of a reaction to occur at a specific position on a molecule, while stereoselectivity refers to the preference for the formation of a particular stereoisomer. saskoer.cantu.edu.sg In reactions involving N-acylmorpholines, both are heavily influenced by the steric and electronic properties of the N-acylmorpholine unit.

Regioselectivity: In reactions like anodic methoxylation, substitution occurs preferentially at the carbon atoms adjacent to the nitrogen (α-carbons). The steric bulk of the N-acyl group can direct incoming reagents to a specific α-position if they are not equivalent. rsc.orgrsc.org

Stereoselectivity: The conformational rigidity of the N-acylmorpholine ring plays a crucial role in directing stereochemical outcomes. Studies have shown that groups attached to the carbon adjacent to the ring nitrogen have a strong preference to occupy an axial position. cdnsciencepub.com This conformational bias can lead to high diastereoselectivity in reactions. For example, in the cyclization of a molecule containing an N-acylmorpholine moiety, the thermodynamic product formed is the one that allows a key substituent to adopt this favored axial orientation. cdnsciencepub.comcdnsciencepub.com The existence of stable rotamers (rotational isomers) around the N-C(O) bond can also influence the stereochemical course of a reaction. nih.gov

Table 4: Factors Influencing Selectivity in N-Acylmorpholine Reactions

| Selectivity Type | Influencing Factor | Observation/Example | Citation |

|---|---|---|---|

| Regioselectivity | Steric hindrance | Anodic methoxylation occurs at α-carbons, with selectivity influenced by steric factors. | rsc.orgrsc.org |

| Stereoselectivity | Conformational preference | Substituents α to the nitrogen prefer an axial position, directing diastereoselective cyclizations. | cdnsciencepub.comcdnsciencepub.com |

| Stereoselectivity | Rotameric states | The presence of stable syn and anti rotamers of the N-acyl group can dictate the approach of reagents. | rsc.orgnih.gov |

| Stereoselectivity | Kinetic vs. Thermodynamic Control | The energy difference between transition states (kinetic) or products (thermodynamic) determines the isomeric ratio. | saskoer.casaskoer.ca |

Kinetic and Thermodynamic Investigations of Reaction Pathways

Kinetic and thermodynamic studies are essential for elucidating the detailed mechanisms of reactions involving this compound. These investigations provide quantitative data on reaction rates, equilibria, and energy changes associated with each step of a transformation.

Kinetic Analysis: Involves measuring reaction rates under various conditions (e.g., changing reactant concentrations) to determine the reaction order, rate constants (k), and the influence of catalysts or inhibitors. researchgate.netnih.gov For a multi-step reaction like amide hydrolysis, kinetic studies (such as those using isotopic labeling) can help identify the rate-determining step by comparing the rates of different processes. For example, in the hydrolysis of similar secondary amides, the ratio of the rate constant for the reverse reaction from the tetrahedral intermediate (k₋₁) to the rate constant for C-N bond cleavage (k₂) is close to unity, indicating that neither step is solely rate-determining. uregina.ca

Thermodynamic Analysis: Focuses on the energy changes that occur during a reaction. Key parameters include the Gibbs free energy change (ΔG), which indicates the spontaneity of a reaction; the enthalpy change (ΔH), which measures the heat absorbed or released; and the entropy change (ΔS), which reflects the change in disorder. nist.govnist.gov A microkinetic model can be constructed by combining experimentally or theoretically determined kinetic and thermodynamic parameters for each elementary step in a proposed reaction mechanism. mpg.de

Table 5: Key Parameters in Mechanistic Investigations

| Parameter Type | Parameter Symbol | Information Provided |

|---|---|---|

| Kinetic | Rate constant (k) | Intrinsic speed of a reaction step. |

| Kinetic | Reaction order | How the reaction rate depends on reactant concentration. |

| Kinetic | Activation Energy (Eₐ) | The minimum energy required for a reaction to occur; related to the temperature dependence of k. |

| Thermodynamic | Gibbs Free Energy (ΔG) | Spontaneity of the reaction (negative for spontaneous). |

| Thermodynamic | Enthalpy (ΔH) | Heat of reaction (negative for exothermic). |

| Thermodynamic | Entropy (ΔS) | Change in disorder (positive for increased disorder). |

Strategic Utility of this compound as a Synthetic Intermediate

This compound and related N-acylmorpholines are valuable intermediates in organic synthesis due to their unique reactivity profile, which combines the stability of an amide with versatile pathways for transformation.

Precursors to Aldehydes: N-acylmorpholines are considered stable and effective precursors for the synthesis of aldehydes. Controlled reduction with lithium aluminum hydride can cleave the amide and yield the corresponding aldehyde (heptanal). This transformation is synthetically useful because the intermediate tetrahedral adduct is stabilized by coordination to the morpholine oxygen, preventing over-reduction to the alcohol, a common side reaction with other carboxylic acid derivatives. thieme-connect.de

Precursors to Amines: Exhaustive reduction with a strong hydride reagent like LiAlH₄ converts the amide into the corresponding tertiary amine, (4-heptyl)morpholine. libretexts.org

Activated Carboxylic Acid Surrogates: The N-acylmorpholine unit can act as an activated form of heptanoic acid. While stable, the amide bond can be cleaved under specific hydrolytic conditions to release the carboxylic acid or its salt.

Enolate Formation for C-C Bonds: As detailed in section 4.3, the heptanoyl moiety can be deprotonated to form a nucleophilic enolate. This allows this compound to serve as a building block for constructing more complex molecules through alkylation, aldol, or acylation reactions at the α-position.

Scaffolds in Medicinal Chemistry: The N-acylmorpholine scaffold is present in various biologically active molecules. For instance, derivatives have been synthesized and investigated for their antifungal properties, highlighting the utility of this chemical class in drug discovery programs. nih.govacs.org

Table 6: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (4-heptyl)morpholine |

| Acetamide |

| Benzaldehyde |

| Ethylamine |

| Heptanal |

| Heptanoic acid |

| Heptanoyl chloride |

| Lithium aluminum hydride (LiAlH₄) |

| Lithium diisopropylamide (LDA) |

| Morpholine |

| Piperidine |

Computational and Theoretical Investigations of 4 Heptanoylmorpholine

Quantum Chemical Approaches for Electronic Structure and Molecular Geometry

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as 4-heptanoylmorpholine, by solving the Schrödinger equation. These approaches provide detailed insights into electron distribution and the three-dimensional arrangement of atoms.

Electronic Structure: The arrangement of electrons in atomic or molecular orbitals determines a molecule's chemical properties and reactivity. libretexts.orgwikipedia.orgpressbooks.pub For this compound, the electron configuration would describe the occupancy of its molecular orbitals. libretexts.orgwikipedia.orgpressbooks.pub Methods like Density Functional Theory (DFT) can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is crucial for predicting the molecule's reactivity and electronic transitions. mdpi.com Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution, hybridization, and donor-acceptor interactions between orbitals, such as those between the lone pairs on the oxygen and nitrogen atoms of the morpholine (B109124) ring and the antibonding orbitals of adjacent groups. rsc.org

Molecular Geometry: The precise three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, can be optimized using quantum chemical calculations. By finding the lowest energy arrangement of the atoms, the most stable geometry of the molecule can be predicted. This information is the foundation for all further computational studies.

Below is a hypothetical data table of optimized geometric parameters for this compound, which would be generated from a quantum chemical calculation (e.g., using DFT with a basis set like 6-31G*).

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Amide Carbonyl) | ~1.23 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C-C-C-C (Heptanoyl Chain) | ~180° (for an extended anti-conformation) |

| Bond Angle | C-N-C (in Morpholine Ring) | ~112° |

| Bond Length | C-O (in Morpholine Ring) | ~1.43 Å |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into the flexibility of this compound and its interactions with its environment. nih.gov

Conformational Landscape: A molecule like this compound is not static; it can adopt various shapes, or conformations, due to the rotation around its single bonds. lumenlearning.comorganicchemistrytutor.comchemistrysteps.com The long heptanoyl chain, in particular, grants the molecule significant flexibility. MD simulations can explore the potential energy surface of the molecule to identify the most stable and frequently occurring conformations. lumenlearning.comlibretexts.org This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. nih.gov

Intermolecular Interactions: MD simulations can model how this compound interacts with solvent molecules (like water) or other molecules. These simulations can reveal the formation and dynamics of hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net For instance, the oxygen atom of the morpholine ring and the carbonyl oxygen are potential hydrogen bond acceptors. Understanding these interactions is key to predicting the molecule's solubility and how it behaves in a biological medium.

Molecular Docking Studies for Predicting Binding Affinities and Interactions (e.g., with Biomolecules)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. jmir.orgmdpi.com This method is widely used in drug discovery to screen for potential drug candidates. fip.org

Predicting Binding Affinities: If this compound were to be investigated for a potential biological effect, molecular docking could be used to predict its binding affinity to a specific protein target. acs.orgresearchgate.net The docking process involves placing the molecule (the ligand) into the binding site of the protein (the receptor) in various orientations and conformations, and then scoring these poses based on a scoring function that estimates the binding free energy. jmir.orgdergipark.org.tr A lower docking score typically indicates a more favorable binding affinity. mdpi.com

Predicting Interactions: Docking simulations also provide a detailed picture of the specific intermolecular interactions between the ligand and the protein. rsc.orgals-journal.com This includes identifying key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or other types of contacts with this compound. For example, studies on related morpholine derivatives have shown that the morpholine oxygen can act as a hydrogen bond acceptor, which is a critical interaction for binding. rsc.org

The following table illustrates the kind of data that would be generated from a docking study of this compound against a hypothetical protein target.

Table 2: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -7.8 | Asp145 | Hydrogen Bond with Morpholine Oxygen |

| Hypothetical Kinase A | Leu83 | Hydrophobic Interaction with Heptanoyl Chain | |

| Hypothetical Kinase A | Val34 | Hydrophobic Interaction with Heptanoyl Chain | |

| Hypothetical Receptor B | -6.5 | Ser210 | Hydrogen Bond with Carbonyl Oxygen |

| Hypothetical Receptor B | Phe260 | π-π Stacking with Morpholine Ring |

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry can be a powerful tool to study the step-by-step process of chemical reactions involving this compound. acs.orgmasterorganicchemistry.com By calculating the energies of reactants, products, and intermediate transition states, the most likely reaction pathway can be determined. For instance, the synthesis of N-acylmorpholines often involves the reaction of morpholine with an acyl chloride. Transition state calculations could model this nucleophilic acyl substitution, identifying the high-energy transition state and providing insights into the reaction kinetics and the factors that could influence the reaction rate. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. pensoft.net

Activity Prediction: If a set of N-acylmorpholine analogs with known biological activities were available, a QSAR model could be developed. acs.org This model would take the form of a mathematical equation that relates molecular descriptors (numerical representations of chemical structure, such as lipophilicity, electronic properties, and size) to the observed activity. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds like this compound or its derivatives. iosrjournals.orgresearchgate.net Recent studies on morpholine-based thiazoles have successfully used QSAR to gain insights into their inhibitory mechanisms. researchgate.netrsc.orgnih.gov

A hypothetical QSAR model might look like this: Biological Activity (log 1/C) = 0.5 * (cLogP) - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + Constant

This equation would suggest that higher lipophilicity (cLogP) and dipole moment are beneficial for activity, while a larger molecular weight is detrimental.

In Silico Design and Prediction of Novel this compound Analogs

The insights gained from the computational methods described above can be used to rationally design new analogs of this compound with potentially improved properties. als-journal.com

Design and Prediction: For example, molecular docking results might suggest that a longer or shorter acyl chain could lead to better fitting in a protein's binding pocket. mdpi.com QSAR models could guide the modification of the molecule's structure to enhance its predicted activity. iosrjournals.org By altering the heptanoyl chain or substituting the morpholine ring, computational tools can predict the properties and activities of these novel analogs before they are synthesized, saving time and resources in the discovery process. This approach has been successfully applied to the design of various morpholine-containing compounds for different biological targets. researchgate.netopenmedicinalchemistryjournal.com

Table of Compounds Mentioned

Analytical Methodologies for the Characterization and Quantification of 4 Heptanoylmorpholine

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental in the analytical laboratory for separating components of a mixture, which allows for the identification and quantification of individual substances. For a compound like 4-Heptanoylmorpholine, both gas and liquid chromatography offer robust options for analysis.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with an expected reasonable volatility, is a suitable candidate for GC analysis. When coupled with a mass spectrometer (MS), GC-MS provides not only separation but also structural information, leading to confident identification.

A hypothetical GC-MS method for this compound would involve injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or mid-polar column, such as one coated with a phenyl polysiloxane-based stationary phase, would likely provide good chromatographic resolution.

The mass spectrometer would then ionize the eluted compound, typically through electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum, a fingerprint of the molecule, can be used for identification by matching it against a spectral library or through interpretation of the fragmentation pattern. Common fragments for this compound would be expected to include the molecular ion peak and peaks corresponding to the loss of the heptanoyl group or fragments of the morpholine (B109124) ring.

Illustrative GC-MS Parameters for this compound Analysis:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | 40-400 m/z |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

For compounds that may not be sufficiently volatile or are thermally labile, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govsaspublishers.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. nih.gov For this compound, a reversed-phase HPLC method would be most appropriate.

In a reversed-phase setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The retention of this compound would be influenced by the hydrophobicity of its heptanoyl chain. nih.govbohrium.com

A variety of detectors can be used with HPLC. A Ultraviolet (UV) detector is common, although the amide chromophore in this compound would likely result in low wavelength absorption (around 200-220 nm). sigmaaldrich.com A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), could also be employed. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.

Hypothetical HPLC Method Parameters for this compound:

| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | C18, 100 mm x 2.1 mm, 3 µm particle size |

| Mobile Phase A | Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Composition | 60:40 (A:B) | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp | 30 °C | 40 °C |

| Detection | UV at 210 nm | Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL | 5 µL |

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry is a simple and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible range. libretexts.org Simple amides, such as this compound, exhibit weak absorption at low UV wavelengths, which can be prone to interference from other substances and solvents.

Direct spectrophotometric quantification of this compound would require careful selection of a solvent with a low UV cutoff and measurement at the wavelength of maximum absorbance (λmax), likely below 220 nm. The construction of a calibration curve by measuring the absorbance of a series of standards of known concentration would be necessary to quantify the amount of the compound in a sample.

To enhance sensitivity and selectivity, a derivatization reaction could be employed to produce a colored product with a strong absorbance in the visible region. For instance, after hydrolysis of the amide to release morpholine, a reaction with a suitable chromogenic reagent could be performed. However, this would be an indirect method for the quantification of the parent compound.

Advanced Hyphenated Techniques for Comprehensive Sample Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for the analysis of complex samples. saspublishers.comijnrd.org The coupling of chromatographic techniques with mass spectrometry, as discussed with GC-MS and LC-MS, are powerful examples of such techniques.

LC-MS, in particular, is a versatile tool for the analysis of a wide range of compounds, including this compound. saspublishers.com It combines the excellent separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This allows for the determination of the molecular weight of the compound and, with tandem mass spectrometry (MS/MS), detailed structural elucidation through fragmentation analysis.

Other hyphenated techniques such as LC-NMR (Nuclear Magnetic Resonance) could provide even more detailed structural information, but are generally less common in routine analytical laboratories due to their complexity and cost. saspublishers.com

Method Validation and Quality Control in Analytical Procedures

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. researchgate.netpharmaguideline.com Any analytical method developed for the characterization and quantification of this compound would need to undergo a thorough validation process. The key parameters for method validation are outlined by various regulatory guidelines and include the following:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies with spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Typical Acceptance Criteria for Method Validation Parameters:

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |

| Range | Typically 80% - 120% of the target concentration |

| Robustness | No significant impact on results from minor variations |

In addition to method validation, ongoing quality control measures are essential. This includes the regular analysis of quality control samples, system suitability testing before each analytical run, and adherence to standard operating procedures to ensure the continued reliability of the analytical data.

Future Research Directions and Emerging Paradigms in 4 Heptanoylmorpholine Chemistry

Innovations in Synthetic Methodologies for N-Acylmorpholines

The synthesis of N-acylmorpholines, including 4-heptanoylmorpholine, has traditionally relied on the reaction of morpholine (B109124) with an appropriate acylating agent, such as a carboxylic acid or its derivative. ontosight.ai While effective, these methods can sometimes be limited by harsh reaction conditions or the need for activating reagents. derpharmachemica.com Future research is focused on developing more efficient, greener, and versatile synthetic strategies.

Recent innovations are exploring Ugi-type multicomponent reactions (MCRs) and isocyanate-mediated couplings to construct the N-acylmorpholine scaffold. evitachem.com These approaches offer the potential for rapid diversification and the creation of complex molecular architectures in a single step. Another promising direction is the use of novel catalytic systems to facilitate the N-acylation process under milder conditions. For instance, methods involving microwave-assisted synthesis have been reported for N-acetyl morpholine, suggesting a potential avenue for the synthesis of this compound as well. google.com The development of stereospecific synthetic routes to produce chiral N-substituted morpholines is also an area of active investigation, which could be crucial for applications where stereochemistry is critical. researchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| Multicomponent Reactions (MCRs) | Ugi-type reactions combining multiple starting materials in a single step. evitachem.com | High efficiency, atom economy, and rapid generation of molecular diversity. |

| Isocyanate-Mediated Couplings | Utilization of isocyanates to form the amide bond. evitachem.com | Can offer alternative reactivity and substrate scope. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. google.com | Reduced reaction times and potentially higher yields. |

| Catalytic N-Acylation | Employing catalysts to facilitate the reaction between morpholine and the acylating agent. derpharmachemica.com | Milder reaction conditions and improved selectivity. |

| Stereospecific Synthesis | Methods to control the three-dimensional arrangement of atoms in chiral morpholine derivatives. researchgate.net | Access to enantiomerically pure compounds for specific biological or material applications. |

Exploration of Catalytic Applications and Organocatalysis

While this compound itself is not primarily known as a catalyst, the broader morpholine scaffold is gaining attention in the field of catalysis. Morpholine and its derivatives can act as organocatalysts in various chemical transformations. researchgate.net Future research will likely explore the potential of N-acylmorpholines, including this compound, to participate in or influence catalytic cycles. The electronic and steric properties of the N-acyl group can be tuned to modulate the catalytic activity and selectivity of the morpholine ring.

Furthermore, the integration of morpholine derivatives into more complex catalytic systems, such as metal-organic frameworks (MOFs), represents a promising frontier. nih.gov The morpholine moiety could serve as a ligand or a functional component within the MOF structure, influencing its catalytic properties for a range of reactions. nih.gov The development of N-acylmorpholine-based catalysts could offer new tools for sustainable chemistry, contributing to more efficient and environmentally friendly chemical processes. cas.org

Integration within Advanced Materials Science and Engineering

The properties of morpholine-containing polymers, such as high hydrophilicity and biocompatibility, make them attractive for various material science applications. consensus.app Research into the polymerization of morpholine-2,5-dione (B184730) derivatives has paved the way for the synthesis of polydepsipeptides, a class of biodegradable polymers with potential uses in medicine. utwente.nlresearchgate.net The incorporation of N-acylmorpholine units, such as this compound, into polymer backbones or as side chains could impart specific functionalities. The heptanoyl group, for instance, could introduce hydrophobic domains, influencing the material's properties such as its thermal behavior and interaction with other molecules.

Future research is expected to focus on designing and synthesizing novel polymers and materials incorporating this compound and other N-acylmorpholines. These materials could find applications as curing agents, stabilizers, and cross-linking agents in the production of advanced polymers and resins with enhanced mechanical and thermal properties. e3s-conferences.org The ability to tailor the properties of these materials by varying the acyl substituent opens up possibilities for creating bespoke materials for specific applications, from biomedical devices to advanced coatings.

| Polymer Type | Monomer/Building Block | Potential Applications |

| Polydepsipeptides | Morpholine-2,5-dione derivatives utwente.nlresearchgate.net | Biodegradable materials, drug delivery systems. utwente.nl |

| Functional Polymers | N-acylmorpholine-containing monomers | Advanced resins, coatings, and materials with tailored hydrophobicity. |

| Modified Biopolymers | Grafting of N-acylmorpholines onto existing biopolymers | Enhanced biocompatibility and functionality for biomedical applications. |

Deeper Elucidation of Biological Interaction Mechanisms and Targets

Morpholine is a well-established scaffold in medicinal chemistry, found in numerous approved drugs. sci-hub.se The morpholine ring is often introduced to improve a compound's pharmacokinetic properties, such as solubility and brain permeability. acs.org While the biological activity of this compound itself is not extensively documented in publicly available research, derivatives of N-acyl-morpholine-4-carbothioamides have been synthesized and evaluated for their antimicrobial and antioxidant potential. researchgate.net

Future research will likely involve a more in-depth investigation into the biological activities of this compound and related N-acylmorpholines. This will include screening for activity against a wider range of biological targets, such as enzymes and receptors. acs.org For example, morpholine derivatives have been investigated as inhibitors of PI3K and mTOR, key targets in cancer therapy. nih.govmdpi.com Understanding the structure-activity relationships (SAR) will be crucial, focusing on how the nature of the acyl chain influences biological activity. mdpi.com Advanced techniques will be employed to identify the specific molecular targets and elucidate the mechanisms by which these compounds exert their effects.

Leveraging Computational Chemistry for Rational Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. schrodinger.com In the context of this compound, computational methods can be used to explore its conformational landscape, electronic properties, and potential interactions with biological targets. researchgate.netuni-frankfurt.de

Future research will increasingly rely on computational approaches to:

Predict Biological Activity: Molecular docking and dynamics simulations can be used to predict the binding affinity of this compound and its analogs to various protein targets. nih.govmdpi.com This can help prioritize compounds for synthesis and experimental testing.

Design Novel Compounds: By understanding the key interactions between a lead compound and its target, computational models can guide the design of new derivatives with improved potency and selectivity. nih.gov

Elucidate Reaction Mechanisms: Quantum chemistry calculations can provide insights into the mechanisms of synthetic reactions, aiding in the development of more efficient and selective methods for preparing N-acylmorpholines. nih.gov

Explore Chemical Space: Computational tools allow for the exploration of a vast chemical space, potentially leading to the discovery of novel molecules with unexpected properties. schrodinger.com

The integration of computational chemistry with experimental work will accelerate the discovery and development of new applications for this compound and its derivatives.

Interdisciplinary Research Collaborations for Translational Applications

The full potential of this compound and related compounds can only be realized through collaborations that bridge different scientific disciplines. nih.govuu.nl Addressing complex societal challenges, from developing new therapeutics to creating sustainable materials, requires the integration of knowledge and expertise from chemistry, biology, materials science, medicine, and engineering. uu.nl

Future progress will depend on fostering these interdisciplinary partnerships. For example:

Chemists and Biologists: Collaborations to design, synthesize, and evaluate the biological activity of novel N-acylmorpholine derivatives for therapeutic applications.

Materials Scientists and Engineers: Working together to develop and characterize new polymers and materials incorporating this compound for specific technological applications.

Computational and Experimental Scientists: A synergistic approach where computational predictions guide experimental work, and experimental results are used to refine and validate computational models. mit.edu

Such collaborations are essential for translating fundamental research findings into practical applications that can benefit society. The establishment of platforms and funding initiatives that encourage and support interdisciplinary research will be crucial for driving innovation in the field of this compound chemistry. nsf.gov

Q & A

Q. What are the optimal synthetic routes for 4-Heptanoylmorpholine, and how can reaction conditions be systematically evaluated?

- Methodological Answer : Synthesis of this compound typically involves coupling reactions between morpholine derivatives and heptanoyl precursors. Systematic evaluation requires varying reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyzing yields via techniques like NMR and GC-MS. For reproducibility, document reaction kinetics and purity thresholds using standardized protocols (e.g., IUPAC guidelines) . Trial experiments should validate conditions before scaling (e.g., testing solvent systems for side-reaction suppression) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

| Technique | Parameters | Utility |

|---|---|---|

| NMR | , shifts | Confirms molecular structure and substituent positions |

| GC-MS | Retention time, fragmentation patterns | Detects volatile impurities |

| HPLC | Column type, mobile phase | Quantifies purity under non-volatile conditions |

| Cross-validate results with reference standards (e.g., PubChem data) to minimize instrumental bias . |

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing this compound to controlled stressors (light, humidity, temperature). Use factorial design to isolate degradation pathways. Monitor changes via FTIR (functional groups) and mass loss assays. Include control batches and statistical analysis (e.g., ANOVA) to distinguish noise from significant degradation .

Advanced Research Questions

Q. What experimental frameworks can elucidate the mechanistic role of this compound in catalytic or biological systems?

- Methodological Answer : Employ kinetic isotope effects (KIEs) or isotopic labeling to trace reaction pathways in catalytic applications. For biological studies, use fluorescence tagging or SPR (surface plasmon resonance) to monitor binding interactions. Integrate computational modeling (DFT or MD simulations) to predict active sites and validate experimentally . Ensure hypothesis-driven designs, such as testing substrate specificity via mutagenesis assays .

Q. How can contradictory data on this compound’s physicochemical properties (e.g., solubility, logP) be resolved across studies?

- Methodological Answer : Perform comparative studies under standardized conditions (e.g., OECD guidelines for logP determination). Use collaborative ring-testing to identify inter-lab variability sources. Apply meta-analysis to reconcile discrepancies, focusing on methodological outliers (e.g., solvent choice in solubility assays) . Publish raw datasets with metadata to enable reproducibility .

Q. What strategies are effective for integrating this compound into multi-step synthetic pathways without intermediate degradation?

- Methodological Answer : Optimize protecting groups for the morpholine ring (e.g., Boc or Fmoc) to prevent undesired side reactions. Use real-time monitoring (e.g., in-situ IR) to track intermediate stability. Design orthogonal reaction conditions (pH, solvent compatibility) and validate via small-scale pilot reactions before full synthesis .

Q. How should researchers design ecotoxicological studies to evaluate this compound’s environmental impact?

- Methodological Answer : Adopt tiered testing:

Acute toxicity assays (e.g., Daphnia magna LC50) under OECD 202 guidelines.

Chronic exposure studies measuring bioaccumulation in model organisms (e.g., zebrafish).

Degradation profiling via LC-MS/MS to identify persistent metabolites.

Include positive/negative controls and statistical power analysis to ensure ecological relevance .

Methodological Best Practices

- Hypothesis Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Data Interpretation : Apply error propagation analysis and uncertainty quantification (e.g., Monte Carlo simulations) to enhance robustness .

- Ethical Compliance : Align biological studies with institutional review protocols for sample use and data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.